3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyridine-2-carbonitrile
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Description
The compound contains several functional groups and rings that are common in medicinal chemistry . These include a cyclopropyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a pyridine ring .
Molecular Structure Analysis
The compound’s structure includes a balance of hydrogen bond donors and acceptors, which can allow it to interact with various biological targets . The presence of the pyrrolidine ring could enhance the antimicrobial activity of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the triazole and pyridine rings, as well as the electron-deficient carbon in the nitrile group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the nitrile group could increase its polarity, while the cyclopropyl group could influence its conformational flexibility .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to various changes in the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a range of molecular and cellular effects.
Future Directions
properties
IUPAC Name |
3-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c20-10-15-16(2-1-8-21-15)25-9-7-13(11-25)12-27-18-6-5-17-22-23-19(14-3-4-14)26(17)24-18/h1-2,5-6,8,13-14H,3-4,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOVTLLYHMZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=C(N=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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